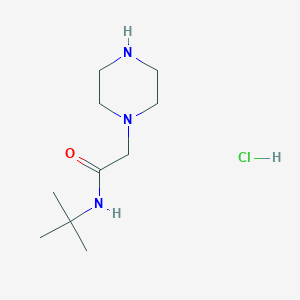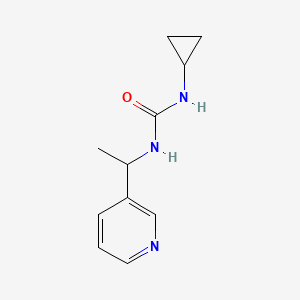
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes.
作用機序
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is a co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which is important for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide can inhibit long-term potentiation (LTP), which is a process that is important for the formation of new memories. N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has also been shown to induce neuronal apoptosis, which is a type of programmed cell death that can occur in response to various stimuli.
実験室実験の利点と制限
One of the main advantages of using N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide in laboratory experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to selectively inhibit the NMDA receptor and study its function in various physiological and pathological processes. However, one limitation of using N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is that it can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide and the NMDA receptor. One area of research is the development of more selective NMDA receptor antagonists that can be used to study the function of specific subtypes of the receptor. Another area of research is the investigation of the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Finally, there is a growing interest in the use of NMDA receptor antagonists as potential therapeutics for these disorders.
合成法
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-2-carboxylic acid with cyclopropylamine to form N-cyclopropyl-2-pyridinecarboxamide. This intermediate is then reacted with piperazine and N,N'-dicyclohexylcarbodiimide to form the final product, N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide.
科学的研究の応用
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been widely used in scientific research as a tool for studying the NMDA receptor and its role in various physiological and pathological processes. N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the function of this receptor in the brain.
特性
IUPAC Name |
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(16-12-4-5-12)18-9-7-17(8-10-18)11-13-3-1-2-6-15-13/h1-3,6,12H,4-5,7-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQQYDAQWQCBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)



![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)
![1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)


![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)




